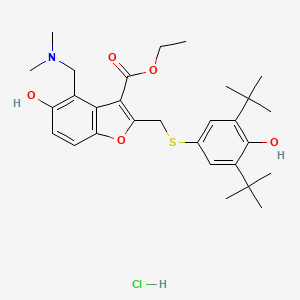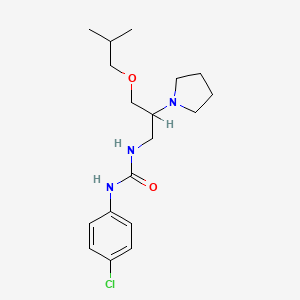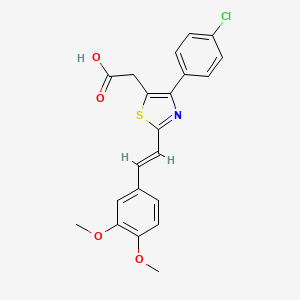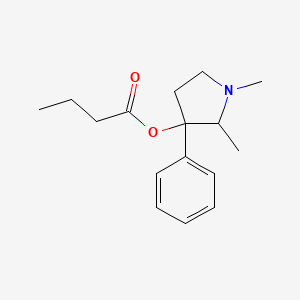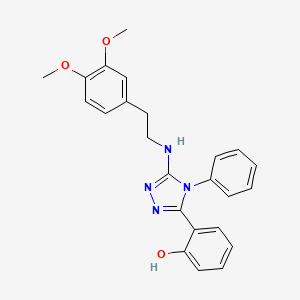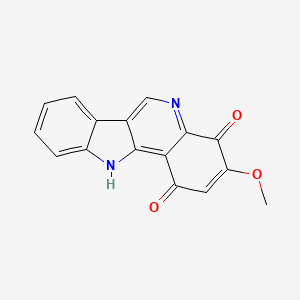
10H-Phenothiazine, 2-acetyl-10-(((2-(4-methylphenyl)ethyl)amino)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 2-acetyl-10-(((2-(4-methylphenyl)ethyl)amino)acetyl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological and chemical properties. Phenothiazine derivatives are known for their applications in pharmaceuticals, particularly as antipsychotic and antihistaminic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-methylphenyl)ethyl)amino)acetyl)- typically involves the acylation of phenothiazine derivatives. One common method is the Friedel-Crafts acylation, where phenothiazine is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction conditions often require refluxing to ensure complete acylation.
Another method involves the alkylation of 2-acetylphenothiazine with methyl iodide and sodium hydride to form intermediate compounds, which are then further reacted to produce the desired derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-(((2-(4-methylphenyl)ethyl)amino)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced phenothiazine derivatives, and various substituted phenothiazine compounds .
Scientific Research Applications
10H-Phenothiazine, 2-acetyl-10-(((2-(4-methylphenyl)ethyl)amino)acetyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-methylphenyl)ethyl)amino)acetyl)- involves its interaction with various molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors in the brain, similar to other phenothiazine derivatives, to exert antipsychotic effects . The compound’s ability to undergo redox reactions also makes it a potential candidate for applications in oxidative stress-related research .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine structure.
Promethazine: An antihistaminic agent with a phenothiazine core.
2-Acetylphenothiazine: A precursor in the synthesis of various phenothiazine derivatives.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-(((2-(4-methylphenyl)ethyl)amino)acetyl)- is unique due to its specific acetyl and amino substitutions, which may confer distinct biological and chemical properties compared to other phenothiazine derivatives . These substitutions can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
89516-38-1 |
|---|---|
Molecular Formula |
C25H24N2O2S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(2-acetylphenothiazin-10-yl)-2-[2-(4-methylphenyl)ethylamino]ethanone |
InChI |
InChI=1S/C25H24N2O2S/c1-17-7-9-19(10-8-17)13-14-26-16-25(29)27-21-5-3-4-6-23(21)30-24-12-11-20(18(2)28)15-22(24)27/h3-12,15,26H,13-14,16H2,1-2H3 |
InChI Key |
RTWGNRNAFXMGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


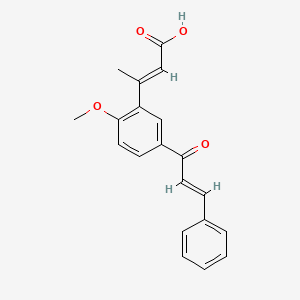
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
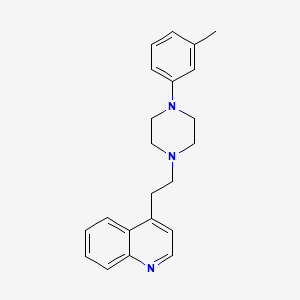
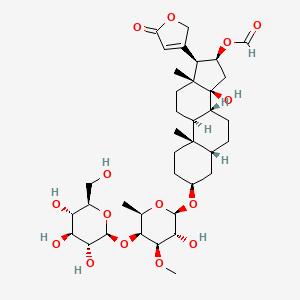
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
